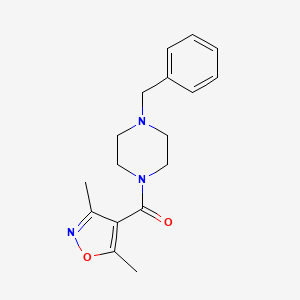

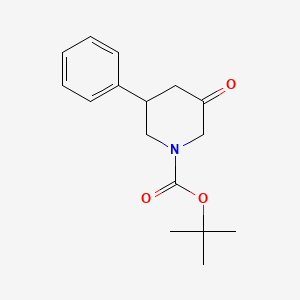

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

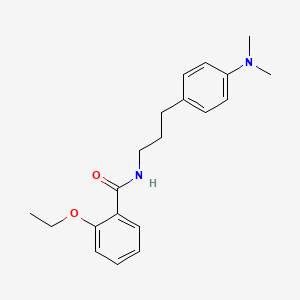

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate is a compound with the CAS Number: 1824093-84-6 . It has a molecular weight of 275.35 and is typically in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-oxo-5-phenyl-1-piperidinecarboxylate . The Inchi Code for this compound is 1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(9-14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 275.35 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthetic Utility in Organic Chemistry

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate serves as a versatile building block in synthetic organic chemistry. It is used in nucleophilic substitutions and radical reactions, facilitating the generation of a variety of functional groups and structural motifs. For instance, its application enables the synthesis of azocarboxamides through the attack of aliphatic amines, and it participates in radical reactions including oxygenation, halogenation, and aryl-aryl coupling under specific conditions (Jasch, Höfling, & Heinrich, 2012).

Role in Stereoselective Syntheses

This compound is instrumental in stereoselective syntheses, facilitating the creation of complex molecules with specific stereochemistry. For example, it undergoes reactions to yield cis and trans isomers of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are pivotal in the synthesis of various biologically active compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Advancements in Dendrimer Chemistry

The compound has been utilized in the synthesis and characterization of water-soluble dendritic macromolecules, showcasing its utility in developing materials with unique solubility characteristics and potential applications in drug delivery systems (Pesak, Moore, & Wheat, 1997).

Contributions to Diels-Alder Reactions

It also plays a crucial role in Diels-Alder reactions, serving as a precursor in the preparation of complex cyclic structures, thus demonstrating its significance in constructing carbocyclic frameworks essential for pharmaceutical development (Padwa, Brodney, & Lynch, 2003).

Development of Chiral Auxiliaries

Furthermore, tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate is key in developing new chiral auxiliaries, enhancing the enantioselectivity of various synthetic reactions. This aspect is vital for creating enantiomerically pure compounds, which are increasingly important in drug synthesis and development (Studer, Hintermann, & Seebach, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(9-14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUPBQQHSZSANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(=O)C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572033.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2572034.png)

![3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2572035.png)

![methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2572038.png)

![(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2572039.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2572041.png)

![3-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572042.png)

![6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-](/img/structure/B2572044.png)

![1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572050.png)